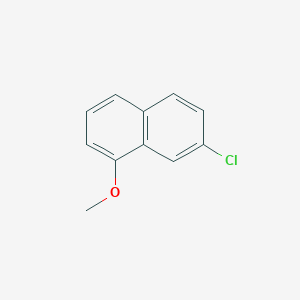

7-Chloro-1-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91063-80-8 |

|---|---|

Molecular Formula |

C11H9ClO |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

7-chloro-1-methoxynaphthalene |

InChI |

InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |

InChI Key |

KJAGAZLSFGGGIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 7 Chloro 1 Methoxynaphthalene

Electronic Effects of Chlorine and Methoxy (B1213986) Substituents on Naphthalene (B1677914) Reactivity

The reactivity of 7-Chloro-1-methoxynaphthalene is a direct consequence of the electronic effects exerted by the chlorine and methoxy substituents on the naphthalene core. The methoxy group (-OCH₃) at the C-1 position is a strong activating group. umn.edu Through the resonance effect, its lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the naphthalene ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

Conversely, the chlorine atom at the C-7 position is a deactivating group due to its inductive effect. uomustansiriyah.edu.iq Being highly electronegative, chlorine withdraws electron density from the naphthalene ring, making it less reactive towards electrophiles. However, like other halogens, chlorine can also donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. umn.edu

The combination of these opposing electronic effects—the activating, ortho-para directing methoxy group and the deactivating, ortho-para directing chlorine group—creates a unique pattern of reactivity. The increased electron density from the methoxy group generally outweighs the deactivating effect of the chlorine, making the ring system more reactive than naphthalene itself but with a specific regioselectivity determined by both substituents.

Electrophilic Aromatic Substitution Patterns in Halogenated Methoxynaphthalenes

In electrophilic aromatic substitution (EAS) reactions, the position of attack is largely governed by the directing effects of the existing substituents. For this compound, the powerful activating and ortho, para-directing methoxy group at C-1 primarily dictates the regioselectivity. umn.edu This would direct incoming electrophiles to the C-2, C-4, and C-5 positions. The chlorine at C-7 also directs ortho and para, to positions C-6 and C-8.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at positions that are activated by the methoxy group. Studies on related substituted naphthalenes show that nitration tends to occur at positions activated by electron-donating groups. chimia.ch For instance, in the Vilsmeier reaction of 7-methoxy-2-tetralone, a related naphthalene precursor, bisformylation occurs, indicating high reactivity of the aromatic ring. ias.ac.in

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Methoxy Group (at C-1) | Influence of Chlorine Group (at C-7) | Predicted Outcome |

| C-2 | Ortho (Activating) | - | Favorable |

| C-4 | Para (Activating) | - | Favorable |

| C-5 | Ortho (Activating) | Meta | Less Favorable |

| C-6 | Meta | Ortho (Deactivating) | Less Favorable |

| C-8 | Peri (Steric Hindrance) | Para (Deactivating) | Less Favorable |

This table is a predictive summary based on general principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions of the Aryl Halide

The chlorine atom in this compound is an aryl halide, which is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups. msu.edu However, under certain conditions, such as the presence of a strong base or a metal catalyst, substitution can occur.

For instance, in related methoxy-substituted naphthalenes, nucleophilic displacement of a methoxy group has been achieved using Grignard reagents, a reaction assisted by chelation. rsc.org While this involves displacement of the methoxy group, it highlights the potential for nucleophilic attack on the substituted naphthalene ring. Radical nucleophilic substitution (SRN1) is another pathway for the substitution of aryl halides, which can be initiated by photoirradiation. conicet.gov.ar This mechanism has been shown to be effective for the substitution of iodo- and bromo-substituted methoxynaphthalenes. conicet.gov.ar

Oxidation and Reduction Pathways of the Naphthalene Core and Methoxy Group

The naphthalene core is susceptible to both oxidation and reduction, with the reaction conditions determining the outcome. msu.edu Oxidation of the naphthalene ring can lead to the formation of naphthoquinones. scielo.br For example, 1-(difluoromethoxy)-7-methoxynaphthalene (B11885023) can be oxidized to the corresponding quinone. The presence of the methoxy group can influence the regioselectivity of this oxidation.

Reduction of the naphthalene system can also occur. Catalytic hydrogenation of naphthalene under milder conditions can selectively reduce one ring while leaving the other intact. msu.edu Studies on the reduction of 1-methoxynaphthalene (B125815) have shown that it can be reduced to the 1,4-dihydronaphthalene (B28168) product. acs.org

The methoxy group itself can also undergo reaction. Demethylation to form a hydroxyl group can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). vulcanchem.com

Reactivity under Aryne-Forming Conditions for Annulation Reactions

This compound can serve as a precursor to a naphthalyne intermediate under strong basic conditions. The reaction of 2-chloro-1-methoxynaphthalene (B1626322) with strong bases like lithium diisopropylamide (LDA) is known to generate the corresponding aryne. semanticscholar.orgresearchgate.netarkat-usa.org This highly reactive intermediate can then undergo cycloaddition reactions with various partners to form annulated polycyclic aromatic compounds.

The methoxy group plays a crucial role in directing the formation of a single aryne regioisomer. semanticscholar.org The subsequent cycloaddition of this aryne with nucleophiles like 3-cyanophthalides leads to the synthesis of functionalized naphthacene-5,12-diones. semanticscholar.orgarkat-usa.org

Scheme 1: Aryne Formation and Subsequent Cycloaddition

(This is a simplified representation of the reaction pathway described in the literature. semanticscholar.orgarkat-usa.org)

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. For instance, studies on the lithiation of 1-methoxynaphthalene have utilized deuterium (B1214612) labeling to probe the mechanism. researchgate.net A significant kinetic isotope effect was observed for lithiation at the C-2 position, suggesting a kinetically controlled process. In contrast, the absence of an isotope effect for lithiation at the C-8 position indicated a thermodynamically controlled mechanism. researchgate.net

Similar studies could be applied to reactions involving this compound to understand the intricate details of its reactivity. For example, kinetic studies of nucleophilic substitution reactions could help determine the reaction order and the rate-determining step. Isotopic labeling of the chlorine atom or specific carbon positions could trace the movement of atoms and confirm the involvement of intermediates like arynes. Mechanistic studies on related systems, such as the photoredox catalysis involving methoxyarenes, have employed techniques like Stern-Volmer plots and cyclic voltammetry to understand the electron transfer processes. oup.com

Advanced Spectroscopic Characterization of 7 Chloro 1 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms within 7-Chloro-1-methoxynaphthalene can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. oregonstate.edu In aromatic systems like naphthalene (B1677914), protons on the ring typically resonate in the downfield region (7.0-9.0 ppm) due to the ring current effect. ucl.ac.uk The presence of a methoxy (B1213986) group (-OCH₃) introduces a singlet peak further upfield, typically between 3.5 and 5.5 ppm. oregonstate.edu The chlorine atom, being an electron-withdrawing group, will deshield adjacent protons, causing their signals to appear at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.0-7.3 | d |

| H-3 | ~7.3-7.5 | t |

| H-4 | ~7.8-8.0 | d |

| H-5 | ~7.9-8.1 | d |

| H-6 | ~7.4-7.6 | dd |

| H-8 | ~7.6-7.8 | d |

| -OCH₃ | ~3.9-4.1 | s |

Note: These are estimated values and actual experimental data may vary. d=doublet, t=triplet, dd=doublet of doublets, s=singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. oregonstate.edu Aromatic carbons typically resonate between 120 and 170 ppm. oregonstate.edu The carbon attached to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift, while the carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~155-158 |

| C-2 | ~103-106 |

| C-3 | ~120-123 |

| C-4 | ~126-129 |

| C-4a | ~125-128 |

| C-5 | ~128-131 |

| C-6 | ~127-130 |

| C-7 | ~130-133 |

| C-8 | ~118-121 |

| C-8a | ~134-137 |

| -OCH₃ | ~55-58 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org This would help in tracing the connectivity of the protons on each of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. illinois.edu Each cross-peak in an HSQC spectrum indicates a C-H bond, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.comlibretexts.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methoxy group to the naphthalene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. wikipedia.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. epa.gov Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key vibrational modes would include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C-H stretching (aliphatic, -OCH₃): Expected around 2950-2850 cm⁻¹. researchgate.net

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O stretching (aryl ether): A strong absorption band is expected around 1275-1200 cm⁻¹.

C-Cl stretching: This vibration would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

| C-Cl Stretch | 800 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of laser light. wikipedia.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum, give strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would also show characteristic bands for the aromatic ring and the methoxy group. The C-Cl stretch would also be observable. Comparing the FT-IR and FT-Raman spectra can provide a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr In the case of substituted naphthalenes like this compound, electron impact (EI) mass spectrometry reveals characteristic fragmentation. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Common fragmentation patterns for similar compounds include the loss of the chlorine atom or the methoxy group (-OCH₃). The stability of the naphthalene ring often results in a strong molecular ion peak. libretexts.org

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. neu.edu.tr Due to the natural abundance of the ³⁷Cl isotope, a compound with one chlorine atom will exhibit an M+2 peak that is approximately one-third the intensity of the molecular ion peak. neu.edu.tr

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Description | Predicted m/z |

|---|---|---|

| Molecular Formula | C₁₁H₉ClO | |

| Molecular Weight | 192.64 g/mol | |

| Molecular Ion (M+) | The peak representing the intact molecule. | 192 |

| Isotopic Peak (M+2) | Due to the presence of the ³⁷Cl isotope. | 194 |

| Fragment Ion | Loss of the methoxy group (-OCH₃). | 161 |

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. With mass accuracy typically within ±5 ppm, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the identity of this compound by verifying its specific elemental composition of C₁₁H₉ClO. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. rsc.org The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. rsc.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions, which occur within the conjugated π-system of the naphthalene ring. uomustansiriyah.edu.iq

The substitution pattern on the naphthalene ring influences the wavelength of maximum absorption (λ_max). The presence of a methoxy group (an auxochrome) generally causes a red shift (a shift to longer wavelengths) in the absorption bands. uomustansiriyah.edu.iq In contrast, a chlorine atom can have a more complex effect. For 1-methoxynaphthalene (B125815), the electronic transition band origin is observed at approximately 31671.7 cm⁻¹ (around 315.7 nm). The introduction of a chlorine atom at the 7-position would be expected to cause a shift in this absorption. The UV-Vis spectrum of similar compounds, like 1-chloro-4-methoxynaphthalene (B82660), shows π→π* transitions in the range of 250–300 nm.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. carleton.eduspbu.ru This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. spbu.rupreprints.org The data obtained from single-crystal XRD can reveal the planarity of the naphthalene ring system and the orientation of the methoxy and chloro substituents relative to the ring. For analogous naphthalene derivatives, studies have shown how different substituent groups can influence the molecular conformation. nih.govnih.gov

Table 3: Representative Bond Parameter Data from Single-Crystal XRD of Naphthalene Derivatives

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| C-C (aromatic) bond length | 1.36 - 1.42 Å | Indicates the aromatic character of the naphthalene ring. |

| C-Cl bond length | ~1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C-O (methoxy) bond length | ~1.37 Å | Characterizes the bond between the aromatic carbon and the methoxy oxygen. |

| O-CH₃ bond length | ~1.43 Å | Typical single bond length between oxygen and a methyl carbon. |

Note: The values in this table are representative and may vary for this compound.

Computational Studies and Theoretical Insights into 7 Chloro 1 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of various chemical compounds, including 7-Chloro-1-methoxynaphthalene. These calculations provide valuable insights into the electronic structure and reactivity of the molecule. Hybrid functionals, such as B3LYP, are often employed in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy for naphthalene (B1677914) derivatives.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, for instance at the M06-2X/6-311+G(d) level of theory, can be used to determine its equilibrium bond lengths and angles. iucr.org This process helps in understanding the conformational landscape, which describes the different spatial arrangements the molecule can adopt and their relative energies. Studies on related molecules like 1-methoxynaphthalene (B125815) have utilized methods such as B3LYP with various basis sets (3-21G, 6-31G, 6-31G(d,p), and 6-311++G(d,p)) to optimize the molecular structure. researchgate.net The optimized geometry provides a foundational model for further computational analysis of the molecule's properties. iucr.org

Below is an interactive data table showcasing optimized geometric parameters for a related compound, 1-methoxynaphthalene, which can provide a comparative basis for understanding the structure of this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1-O | 1.36 |

| O-C(methyl) | 1.43 | |

| C1-C2 | 1.38 | |

| C2-C3 | 1.41 | |

| Bond Angle (°) | C2-C1-O | 115.4 |

| C1-O-C(methyl) | 117.8 | |

| C1-C2-C3 | 120.3 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. science.gov The potential energy distribution (PED) analysis is a key component of this process, as it allows for the assignment of calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. science.govharvard.edu For instance, in studies of similar molecules, the VEDA 4 program has been used for PED calculations to ensure accurate vibrational assignments. science.govscience.gov The agreement between calculated and experimental frequencies, often improved by using scaling factors, confirms the accuracy of the optimized structure and force field. tandfonline.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. chalcogen.ro The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.comnih.gov DFT calculations can accurately predict the energies of these orbitals and the resulting HOMO-LUMO gap, which helps in understanding the charge transfer characteristics within the molecule. researchgate.netnih.govresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| (Note: Specific energy values for this compound are not readily available in the provided search results and would require dedicated computational studies.) |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. uni-muenchen.de The MEP surface is color-coded to represent the electrostatic potential, where red typically indicates negative potential (nucleophilic or electron-rich sites) and blue represents positive potential (electrophilic or electron-poor sites). uni-muenchen.de This information is crucial for predicting how the molecule will interact with other charged or polar species, highlighting potential sites for chemical reactions. uni-muenchen.de For example, in related compounds, MEP analysis has been used to identify reactive sites for potential ligand attachments. researchgate.net

Chemical Shielding Tensor and Spectroscopic Parameter Prediction

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including NMR chemical shifts. rsc.org The chemical shielding tensor describes the shielding effect of the electron cloud around a nucleus from the external magnetic field. libretexts.org By calculating this tensor, one can predict the isotropic chemical shift values (δ) that are observed in NMR spectroscopy. libretexts.orguni-tuebingen.de The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for accurate prediction of NMR chemical shifts. rsc.org These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of the molecule. tandfonline.com The sensitivity of chemical shielding tensors to the molecular geometry and electronic environment makes them a powerful probe of molecular structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior (General)

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach can be used to explore conformational changes, molecular flexibility, and interactions with solvent molecules or other species in a system. nih.gov For instance, MD simulations have been used to study the interactions of naphthalene derivatives with proteins and to understand the stability of protein-ligand complexes. In a general sense, MD simulations for a compound like this compound could involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its behavior over a period of nanoseconds to gain insights into its flexibility and intermolecular interactions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

The development of a QSRR model involves several key steps: the creation of a dataset of compounds with known reactivity, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous statistical validation. nih.gov For a molecule like this compound, the descriptors would capture the electronic and steric influences of the chloro and methoxy (B1213986) substituents on the naphthalene core.

In QSAR/QSRR studies of substituted phenols and other aromatic compounds, key descriptors often include hydrophobicity (logP), electronic parameters (like Hammett constants, dipole moment, and atomic charges), and steric parameters. jst.go.jp For halogenated compounds, descriptors related to polarizability and the potential for halogen bonding are also significant. The methoxy group, being an electron-donating group, and the chloro group, an electron-withdrawing group, would have opposing effects on the electron density of the naphthalene ring, which would be captured by these descriptors.

The predictive power of a QSRR model is assessed through internal and external validation techniques. mdpi.com A well-validated model could then be used to estimate the reactivity of this compound in various chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack, or its potential to participate in other chemical transformations.

Table 1: Examples of Molecular Descriptors Used in QSRR Studies of Aromatic Compounds

| Descriptor Class | Specific Examples | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the electronic character and susceptibility to electrophilic/nucleophilic attack, influenced by the electron-donating methoxy and electron-withdrawing chloro groups. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantifies the size and shape of the molecule, which can affect its ability to approach and interact with other reactants. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of atoms within the molecule. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which is crucial for its behavior in different solvent systems and biological environments. |

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict its behavior in various reactions.

One important class of reactions for aromatic compounds is electrophilic aromatic substitution. The presence of both an activating methoxy group and a deactivating chloro group on the naphthalene ring of this compound makes the prediction of regioselectivity for electrophilic attack complex. The methoxy group directs incoming electrophiles to the ortho and para positions, while the chloro group also has a directing effect. DFT calculations can map the electron density distribution on the aromatic ring, identifying the most nucleophilic sites that are prone to electrophilic attack. Furthermore, the energy barriers for the formation of different substitution products can be calculated by locating the transition state structures, thus predicting the most likely reaction outcome.

Another relevant reaction pathway for halogenated aromatic compounds is oxidation, often initiated by radicals such as the hydroxyl radical (•OH) in atmospheric or biological systems. researchgate.net Theoretical studies on the oxidation of naphthalene and 1-chloronaphthalene (B1664548) have shown that the reaction can proceed via either addition of the radical to the aromatic ring or abstraction of a hydrogen atom. researchgate.net For this compound, DFT calculations could be used to model the potential energy surfaces for these pathways, determining the activation energies and reaction enthalpies to predict the most favorable mechanism. researchgate.net

The mechanism of other reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, can also be investigated using computational methods. smolecule.comu-tokyo.ac.jp By modeling the structures of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism at the molecular level can be achieved.

Table 2: Computational Methods for Studying Reaction Pathways

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Electron density distribution, molecular orbital energies (HOMO/LUMO), reaction enthalpies and activation energies. |

| Transition State Theory (TST) | Calculation of reaction rate constants. | Prediction of how fast a reaction will proceed based on the properties of the transition state. researchgate.net |

| NCI (Non-Covalent Interactions) Plot | Visualization of weak interactions. | Identification of van der Waals forces, hydrogen bonds, and steric clashes that can influence reaction pathways. |

| Solvation Models (e.g., PCM) | Simulating the effect of a solvent on the reaction. | More accurate prediction of reaction energetics in solution. dergipark.org.tr |

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. canada.cabond.edu.auresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. canada.casapub.org While a crystal structure for this compound itself is not available, analysis of related structures, such as other substituted naphthalenes, provides insight into the types of interactions that are likely to be present. bond.edu.auiucr.orgresearchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The d_norm surface highlights contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. canada.ca

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the nearest atom outside the surface (d_e). canada.ca Different types of interactions appear as characteristic patterns in the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. iucr.org

In related chloro- and methoxy-substituted naphthalene compounds, the dominant intermolecular interactions are typically H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov The presence of the chlorine atom also introduces the possibility of Cl···H and Cl···Cl interactions. iucr.org The methoxy group can act as a hydrogen bond acceptor, leading to C-H···O interactions. bond.edu.auresearchgate.net Pi-pi stacking interactions between naphthalene rings are also a common feature in the crystal packing of such compounds. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Related Naphthalene Derivatives

| Interaction Type | Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate (%) nih.gov | 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene (%) iucr.org |

| H···H | 42.3 | 14.0 |

| C···H/H···C | 40.3 | 14.8 |

| O···H/H···O | 15.7 | 12.8 |

| Cl···H/H···Cl | - | 31.0 |

| Cl···Cl | - | 11.0 |

| Cl···C/C···Cl | - | 8.2 |

| Cl···O/O···Cl | - | 3.9 |

| C···C | - | 3.0 |

| O···C/C···O | - | 1.3 |

Note: The data presented is for related compounds and is intended to be illustrative of the types of interactions that might be observed for this compound.

Molecular Modeling and Docking Studies of Interactions with Macromolecules

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or nucleic acid. ajgreenchem.com These methods are instrumental in drug discovery and in understanding the biological activity of chemical compounds. unar.ac.idtandfonline.com While specific docking studies for this compound are not prominent in the literature, studies on other naphthalene-based compounds can provide a framework for how this molecule might interact with biological targets. nih.govresearchgate.netacs.org

The general workflow for a molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule. The ligand's structure can be generated and energy-minimized using computational chemistry software. The protein structure is often obtained from a public repository like the Protein Data Bank (PDB). Docking algorithms then systematically explore possible binding conformations of the ligand within the active site or other binding pockets of the protein. These poses are then scored based on a function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. ajgreenchem.com

Naphthalene-containing scaffolds are found in many biologically active molecules, including enzyme inhibitors. nih.govresearchgate.netacs.org For instance, naphthalene derivatives have been investigated as inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. tandfonline.comacs.org In these studies, the naphthalene moiety often engages in hydrophobic and pi-stacking interactions with amino acid residues in the active site. nih.gov

The chloro and methoxy substituents on this compound would play a crucial role in modulating its binding to a target protein. The methoxy group could act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like serine or threonine. The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. Both substituents also alter the electronic properties and hydrophobicity of the molecule, which can significantly affect its binding affinity.

Table 4: Key Interactions in Ligand-Protein Binding for Naphthalene Derivatives

| Interaction Type | Description | Potential Role of this compound Substituents |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The naphthalene ring system is inherently hydrophobic. The chloro group can also contribute to hydrophobic interactions. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthalene ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. | The chlorine atom can form halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the protein. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General attractive forces that contribute to the overall stability of the ligand-protein complex. |

Applications of 7 Chloro 1 Methoxynaphthalene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

7-Chloro-1-methoxynaphthalene serves as a fundamental starting material for the synthesis of more intricate molecular structures. Its substituted naphthalene (B1677914) framework is a common feature in various biologically active compounds and functional materials. For instance, methoxynaphthalene derivatives are precursors in the synthesis of certain pharmaceuticals. The presence of the chloro and methoxy (B1213986) groups allows for sequential and regioselective modifications, enabling chemists to build molecular complexity in a controlled manner.

The strategic placement of the methoxy and chloro substituents on the naphthalene ring influences the reactivity of the molecule. The methoxy group, being an electron-donating group, activates the naphthalene ring towards electrophilic substitution, while the chloro group can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. This dual functionality is instrumental in its role as a precursor. A notable example is its use in the synthesis of (7-methoxy-1-naphthyl)acetonitrile, an intermediate for various applications, which can be prepared from related methoxynaphthalene precursors. google.com

Building Block for Polycyclic Aromatic Hydrocarbons and Annulated Systems

The construction of polycyclic aromatic hydrocarbons (PAHs) and other annulated (ring-fused) systems is a significant area of research due to their interesting electronic and photophysical properties. This compound has proven to be a valuable synthon in this context.

One prominent method involves aryne chemistry. The reaction of 2-chloro-1-methoxynaphthalene (B1626322) with strong bases like lithium diisopropylamide (LDA) generates a highly reactive 2,3-dehydronaphthalene (an aryne) intermediate. This aryne can then undergo cycloaddition reactions with various partners. For example, its reaction with 3-cyanophthalides leads to the formation of functionalized naphthacene-5,12-diones, which are complex polycyclic quinone systems. arkat-usa.orgresearchgate.net This approach provides a convenient route to annulated polycyclic aromatic compounds. arkat-usa.orgresearchgate.net The methoxy group's directing effect ensures the regioselective formation of a single aryne isomer, which is crucial for the synthesis of a specific product. arkat-usa.org

The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), which are of interest for their potential electronic and biological activities, can also utilize naphthalene-based precursors. rsc.org Methodologies for creating such fused systems often rely on intramolecular reactions of appropriately substituted naphthalene derivatives.

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its chloro substituent, is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org this compound can be coupled with various boronic acids to introduce new aryl or alkyl groups at the 7-position. academie-sciences.frresearchgate.net The reactivity in Suzuki-Miyaura coupling often follows the trend I > OTf > Br >> Cl for the leaving group, meaning that while chloroarenes can be challenging substrates, the development of advanced catalyst systems has enabled their efficient use. wikipedia.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. libretexts.org this compound can be reacted with a variety of amines to synthesize 7-amino-1-methoxynaphthalene (B3395680) derivatives. libretexts.orgdiva-portal.org These reactions are crucial for the synthesis of compounds containing arylamine moieties, which are prevalent in pharmaceuticals and electronic materials. The choice of ligand on the palladium catalyst is critical for the success of these reactions, especially when using less reactive aryl chlorides. diva-portal.orgchemrxiv.orgresearchgate.net

The table below summarizes some examples of transition-metal-catalyzed reactions involving chloro- and methoxy-substituted naphthalenes.

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Ref. |

| Suzuki-Miyaura | 2-bromo-6-methoxynaphthalene, Aryl boronic acids | Pd(OAc)₂, Ligand, Cs₂CO₃ | Biaryl compounds | academie-sciences.fr |

| Buchwald-Hartwig | Aryl halide, Amine | Pd precatalyst, Base | Arylamine | diva-portal.orgchemrxiv.org |

| Heck Coupling | Aryl halide, Olefin | Pd catalyst, Base | Substituted olefin | chemrxiv.org |

| Sonogashira Coupling | Aryl halide, Alkyne | Pd and Cu catalysts, Base | Arylalkyne | chemrxiv.org |

Role in the Development of New Reaction Methodologies and Mechanisms

The study of reactions involving this compound and related compounds contributes to the broader understanding of organic reaction mechanisms and the development of new synthetic methods. For instance, the generation of arynes from haloarenes like 2-chloro-1-methoxynaphthalene and their subsequent trapping provides insights into the reactivity of these transient intermediates. arkat-usa.orgresearchgate.net

Furthermore, the investigation of transition-metal-catalyzed reactions with challenging substrates, such as aryl chlorides, drives the innovation of more active and robust catalyst systems. The development of ligands that promote the oxidative addition of palladium to the C-Cl bond is a key area of research spurred by the need to utilize readily available chloroarenes. chemrxiv.orgresearchgate.net The unique electronic properties conferred by the methoxy and chloro groups can also be exploited to study the subtle electronic effects that govern the outcome of these catalytic cycles.

Design of Functional Materials Incorporating Halogenated Methoxy Naphthalene Moieties

The naphthalene core is a component of many functional materials due to its rigid, planar structure and desirable electronic properties. The incorporation of halogen and methoxy substituents allows for the fine-tuning of these properties.

Halogenated naphthalenes can be used in the synthesis of liquid crystals and conductive polymers. vulcanchem.com The halogen atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular structures. nih.gov This is a powerful tool in crystal engineering and the design of materials with specific optical or electronic properties. nih.gov

Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, are a class of organic materials with applications in organic electronics. acs.org Functionalization of the naphthalene core, for example with methoxy groups, can alter the electronic properties and solubility of these materials. acs.org The ability to introduce various functional groups onto the this compound scaffold through cross-coupling and other reactions makes it a valuable platform for creating novel functional materials with tailored properties.

Environmental Considerations in the Synthesis and Fate of Halogenated Naphthalene Ethers

Application of Green Chemistry Principles in Synthetic Route Design

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. scirp.orgrsc.org From a green chemistry perspective, the goal is to develop synthetic routes that are less harmful to the environment, utilize non-toxic and inexpensive reagents, and maximize atom economy. scirp.orgroyalsocietypublishing.org

Traditional halogenation of aromatic compounds often employs elemental halogens like chlorine or bromine, which are hazardous and result in the formation of hydrohalic acid as a by-product, reducing the atom efficiency by half. scirp.org The development of greener alternatives is a key area of research. cdnsciencepub.com These modern approaches focus on in-situ generation of the active halogen species using safer oxidizing agents. scirp.orgcdnsciencepub.com

For instance, a greener protocol for the halogenation of naphthols involves the use of hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.org This method is inspired by the action of vanadium-dependent bromoperoxidase enzymes found in marine algae, which catalyze the oxidation of bromide ions by hydrogen peroxide. scirp.orgscirp.org The use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate the halogenation in an aqueous environment, which is considered a green solvent. scirp.org

Other green techniques applicable to organic synthesis include:

The use of non-toxic solvents or solvent-less conditions. royalsocietypublishing.org

Microwave-assisted, ultrasound-assisted, and UV-assisted reactions. royalsocietypublishing.org

The use of catalysts to improve reaction efficiency and reduce waste. royalsocietypublishing.org

Designing reactions with high atom economy to minimize by-products. royalsocietypublishing.org

While specific green synthesis routes for 7-Chloro-1-methoxynaphthalene are not extensively detailed in the provided search results, the principles of green chemistry can be applied to its synthesis. This would involve replacing traditional, hazardous chlorinating agents with greener alternatives and optimizing reaction conditions to improve yield and reduce environmental impact. For example, the synthesis of other halogenated naphthalenes has been achieved using hydrogen peroxide and ammonium (B1175870) halides in acetic acid, which presents a greener alternative to methods using N-bromosuccinimide in tetrahydrofuran. cdnsciencepub.com

Table 1: Comparison of Traditional and Green Halogenation Methods

| Feature | Traditional Halogenation | Green Halogenation |

|---|---|---|

| Halogen Source | Elemental halogens (e.g., Cl₂, Br₂) | In-situ generation from alkali metal halides |

| Solvent | Often chlorinated solvents | Water, ionic liquids, or solvent-free |

| Oxidizing Agent | Often harsh and toxic | Hydrogen peroxide |

| By-products | Hydrohalic acids | Water |

| Atom Economy | Lower | Higher |

| Safety | Hazardous reagents and conditions | Safer reagents and milder conditions |

Environmental Transformation Pathways of Related Aromatic Ethers (e.g., during disinfection)

Once released into the environment, halogenated naphthalene (B1677914) ethers can undergo various transformation processes. Chlorinated naphthalenes are expected to adsorb significantly onto soil and sediment. inchem.org The degree of sorption generally increases with the degree of chlorination. inchem.org Monochloronaphthalenes appear to be more readily biodegradable by microorganisms under aerobic conditions compared to their more highly chlorinated counterparts. inchem.org

Direct photolysis is a potential transformation pathway, as all chlorinated naphthalenes absorb light at environmentally relevant wavelengths. inchem.org The atmospheric half-life of 1,4-dichloronaphthalene (B155283) has been estimated to be 2.7 days. inchem.org

A significant concern with aromatic ethers is their potential to form more toxic by-products during environmental processes like disinfection or through metabolism. For example, polychlorinated diphenyl ethers (PCDEs), which are structurally similar to halogenated naphthalene ethers, can be transformed into hydroxylated and methoxylated PCDEs, and even polychlorinated dibenzo-p-dioxins and furans, through biotransformation, photolysis, and pyrolysis. mdpi.com

The transformation of substituted naphthalenes by bacteria has been studied. For instance, Pseudomonas fluorescens can transform naphthalenes with a substituent on each ring, including some halogenated naphthalenes, through monohydroxylation, leading to the formation of hydroxylated products. oup.com

The parent compound, 1-methoxynaphthalene (B125815), is considered not to be readily biodegradable. europa.eu It is also noted to be toxic to aquatic life with long-lasting effects. nih.gov This suggests that the introduction of a chlorine atom to form this compound could lead to a compound with similar or potentially greater persistence and toxicity.

The decomposition of halogenated compounds can lead to the formation of inorganic compounds that may contribute to acid rain and have direct negative effects on flora and fauna. tecamgroup.com

Analytical Methodologies for Detection and Monitoring in Environmental Matrices

The detection and monitoring of halogenated naphthalene ethers in environmental samples are crucial for assessing their prevalence and impact. The primary analytical method for halogenated organic compounds is gas chromatography (GC) coupled with various detectors.

For the analysis of chlorinated naphthalenes and similar compounds in environmental matrices, the following steps are typically involved:

Sample Collection: This can include air, water, soil, sediment, and biological tissues.

Extraction: The target analytes are extracted from the sample matrix using a suitable solvent. Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). For example, water samples can be extracted with methylene (B1212753) chloride or hexane.

Cleanup/Purification: The extract is often "cleaned up" to remove interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as Florisil.

Analysis: The purified extract is then analyzed, most commonly by GC.

Table 2: Analytical Techniques for Halogenated Aromatic Compounds

| Analytical Technique | Description | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. Provides high sensitivity and specificity for identification. | Widely used for the analysis of a broad range of organic contaminants in environmental samples. amazonaws.com |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. | Routinely used for the analysis of pesticides and other halogenated compounds in environmental and biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and mass-to-charge ratio. Suitable for less volatile and more polar compounds. | Complements GC-MS for a broader screening of chemical compounds in water samples. amazonaws.com |

The Environment Agency in the UK, for example, utilizes both GC-MS and LC-MS to screen water samples for a wide array of chemical compounds. amazonaws.com These methods have also been adapted for analyzing solid matrices. amazonaws.com For specific compound classes like polychlorinated biphenyls (PCBs), EPA Method 8082A is often employed, which uses GC with an electron capture detector. Similar methodologies would be applicable for the analysis of this compound in various environmental samples.

Future Research Directions and Emerging Paradigms for 7 Chloro 1 Methoxynaphthalene

The continued exploration of substituted naphthalenes opens new avenues in synthetic chemistry, materials science, and computational research. For the compound 7-Chloro-1-methoxynaphthalene, its unique electronic and structural characteristics, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro substituent, make it a fascinating subject for future investigation. The following sections outline key areas where research could yield significant advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 7-Chloro-1-methoxynaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of naphthalene derivatives typically involves halogenation and methoxylation steps. For chloro-substituted naphthalenes, Friedel-Crafts acylation or electrophilic substitution (e.g., using Cl₂ with FeCl₃ as a catalyst) is common for introducing chloro groups . Methoxy groups are often added via demethylation of precursors like methyl ethers under acidic or oxidative conditions . Optimization requires precise temperature control (e.g., 0–5°C for halogenation) and inert solvents (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions . Yield improvements can be achieved by adjusting stoichiometric ratios of reagents (e.g., AlCl₃ in Friedel-Crafts reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions on the naphthalene ring. For example, the deshielding effect of the methoxy group at position 1 shifts nearby proton signals downfield .

- X-ray Crystallography : Provides definitive structural confirmation, especially for resolving ambiguities in halogen/methoxy orientation. Crystallographic data (e.g., bond lengths and angles) validate computational models .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₉ClO) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can conflicting data in synthetic yields or spectral interpretations be resolved?

- Methodological Answer : Contradictions often arise from impurities or isomer formation. Strategies include:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Chromatographic Purity : Use HPLC or GC-MS to isolate pure fractions and re-analyze spectral data .

- Reaction Monitoring : In-situ techniques like IR spectroscopy track intermediate formation to identify side reactions .

Q. What experimental designs minimize bias in toxicological studies of this compound?

- Methodological Answer : Follow risk-of-bias protocols from the Toxicological Profile for Naphthalene Derivatives:

- Randomization : Administer doses randomly across animal cohorts to avoid selection bias .

- Blinding : Conceal group allocations during data collection and analysis .

- Outcome Reporting : Predefine all measured endpoints (e.g., hepatic/renal effects) to prevent selective reporting .

- Dose-Response Models : Use linear regression or benchmark dose (BMD) analysis to establish toxicity thresholds .

Q. How can mechanistic insights into this compound’s biological activity be gained?

- Methodological Answer :

- Enzyme Assays : Test inhibition/activation of cytochrome P450 enzymes, which metabolize polycyclic aromatics .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA intercalation or protein binding) using software like AutoDock .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Q. What strategies address discrepancies in environmental fate studies (e.g., degradation rates)?

- Methodological Answer :

- Controlled Degradation Experiments : Compare aerobic vs. anaerobic conditions using LC-MS to track metabolite formation .

- Isotopic Labeling : Use ¹⁴C-labeled compounds to quantify mineralization rates in soil/water systems .

- QSAR Models : Predict persistence/bioaccumulation using quantitative structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.